REACTION_SMILES
|
[CH3:17][CH2:18][OH:19].[CH3:1][C:2]1([CH3:16])[O:3][CH2:4][CH:5]([CH2:7][n:8]2[n:9][c:10]([N+:13]([O-:14])=[O:15])[cH:11][cH:12]2)[O:6]1>>[CH3:1][C:2]1([CH3:16])[O:3][CH2:4][CH:5]([CH2:7][n:8]2[n:9][c:10]([NH2:13])[cH:11][cH:12]2)[O:6]1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCO
|
Name
|
CC1(C)OCC(Cn2ccc([N+](=O)[O-])n2)O1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)OCC(Cn2ccc([N+](=O)[O-])n2)O1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)OCC(Cn2ccc(N)n2)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:17][CH2:18][OH:19].[CH3:1][C:2]1([CH3:16])[O:3][CH2:4][CH:5]([CH2:7][n:8]2[n:9][c:10]([N+:13]([O-:14])=[O:15])[cH:11][cH:12]2)[O:6]1>>[CH3:1][C:2]1([CH3:16])[O:3][CH2:4][CH:5]([CH2:7][n:8]2[n:9][c:10]([NH2:13])[cH:11][cH:12]2)[O:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
CC1(C)OCC(Cn2ccc([N+](=O)[O-])n2)O1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)OCC(Cn2ccc([N+](=O)[O-])n2)O1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)OCC(Cn2ccc(N)n2)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:17][CH2:18][OH:19].[CH3:1][C:2]1([CH3:16])[O:3][CH2:4][CH:5]([CH2:7][n:8]2[n:9][c:10]([N+:13]([O-:14])=[O:15])[cH:11][cH:12]2)[O:6]1>>[CH3:1][C:2]1([CH3:16])[O:3][CH2:4][CH:5]([CH2:7][n:8]2[n:9][c:10]([NH2:13])[cH:11][cH:12]2)[O:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
CC1(C)OCC(Cn2ccc([N+](=O)[O-])n2)O1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)OCC(Cn2ccc([N+](=O)[O-])n2)O1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)OCC(Cn2ccc(N)n2)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |